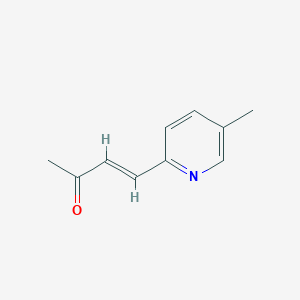![molecular formula C13H19BrFN B1406019 [(2-Bromo-3-fluorophenyl)methyl]dipropylamine CAS No. 1504083-64-0](/img/structure/B1406019.png)
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine
Vue d'ensemble
Description
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dipropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-3-fluorophenyl)methyl]dipropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzyl chloride and dipropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-3-fluorobenzyl chloride is added dropwise to a solution of dipropylamine and triethylamine in the chosen solvent. The mixture is then heated under reflux for several hours.
Purification: The product is purified by standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine or fluorine substituents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or other palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Boronic acids or esters with palladium catalysts under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can serve as a probe or ligand in studies involving receptor binding or enzyme activity.
Chemical Synthesis: The compound is useful in the synthesis of more complex molecules through various organic reactions.
Mécanisme D'action
The mechanism of action of [(2-Bromo-3-fluorophenyl)methyl]dipropylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Bromo-4-fluorophenyl)methyl]dipropylamine
- [(2-Chloro-3-fluorophenyl)methyl]dipropylamine
- [(2-Bromo-3-chlorophenyl)methyl]dipropylamine
Uniqueness
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in different pharmacological or material properties compared to its analogs.
Propriétés
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFN/c1-3-8-16(9-4-2)10-11-6-5-7-12(15)13(11)14/h5-7H,3-4,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLSMBAQVLUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)










